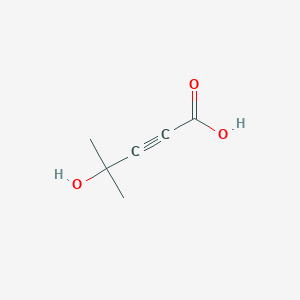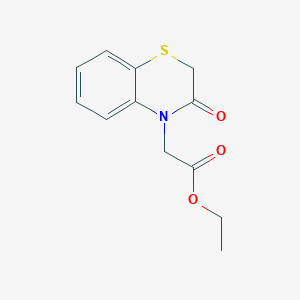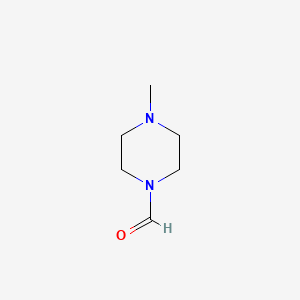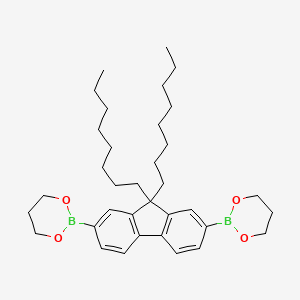
4-Fmoc-3-morpholinecarboxylic acid
Descripción general
Descripción
4-Fmoc-3-morpholinecarboxylic acid is a unique chemical with the empirical formula C20H19NO5 and a molecular weight of 353.37 . It contains a functional group known as Fmoc . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of 4-Fmoc-3-morpholinecarboxylic acid is represented by the SMILES stringOC(=O)[C@H]1COCCN1C(=O)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1 . Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fmoc-3-morpholinecarboxylic acid include its empirical formula (C20H19NO5), molecular weight (353.37), and the presence of a functional group known as Fmoc .Aplicaciones Científicas De Investigación
Synthesis and Peptide Compatibility
Peptidomimetic Chemistry : 4-Fmoc-3-morpholinecarboxylic acid has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound is compatible with solid-phase peptide synthesis, allowing for its application in peptidomimetic chemistry (Sladojevich et al., 2007).
Polymer-Supported Synthesis : The compound is also employed in the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives, demonstrating its versatility in producing complex molecules (Králová et al., 2017).
Chemical Properties and Applications
Solid Phase Peptide Synthesis : It is a key component in solid phase peptide synthesis, contributing to the creation of various biologically active peptides and small proteins. The use of 4-Fmoc-3-morpholinecarboxylic acid in this context highlights its critical role in bioorganic chemistry (Fields & Noble, 2009).
Functional Material Fabrication : The compound's modification with the 9-fluorenylmethyloxycarbonyl (Fmoc) group enhances its self-assembly features, making it a significant building block for fabricating functional materials. These materials have various applications, including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).
Advanced Chemical Synthesis
Complex Molecule Construction : Research also demonstrates the compound's use in the efficient asymmetric synthesis of other complex molecules, such as Fmoc-L-cyclopentylglycine, showing its utility in creating stereochemically intricate structures (Singh & Pennington, 2003).
Photocaged Peptide Synthesis : Another application is in the synthesis of photocaged peptides, where it serves as a building block for peptides containing light-sensitive groups, useful in controlled biological studies (Tang, Cheng, & Zheng, 2015).
Peptidomimetics and Complexation Studies : The compound is also involved in the complexation of organic dyes by peptides, contributing to the development of artificial receptors for small organic molecules (Mehlmann et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 4-Fmoc-3-morpholinecarboxylic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
The 4-Fmoc-3-morpholinecarboxylic acid compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction protects the amine group during peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which makes it a valuable tool in peptide synthesis .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . The Fmoc group allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The primary result of the action of 4-Fmoc-3-morpholinecarboxylic acid is the protection of the amine group during peptide synthesis . This protection enables the efficient and accurate synthesis of peptides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403529 | |
| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-3-morpholinecarboxylic acid | |
CAS RN |
204320-51-4 | |
| Record name | 4-(9H-Fluoren-9-ylmethyl) 3,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204320-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)




![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)



![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

